Home > Products > Screening Compounds P85820 > Chlamydia pneumoniae-IN-1
Chlamydia pneumoniae-IN-1 -

Chlamydia pneumoniae-IN-1

Catalog Number: EVT-4795269
CAS Number:
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. They exhibited moderate to good activity against both bacteria and fungi. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amine

Compound Description: This group of compounds was synthesized and investigated for anthelmintic activity against the earthworm Pheretima posthuma. They displayed moderate to good efficacy compared to the standard drug Albendazole. []

N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

Compound Description: This compound and its derivatives were synthesized and evaluated for anti-inflammatory activity using the rat paw edema method. Some derivatives, including N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide, showed potent anti-inflammatory activity comparable to the standard drug Indomethacin. []

2-Methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol

Compound Description: This compound was studied for its crystal structure and revealed intramolecular hydrogen bonding and interesting packing interactions in the solid state. [, ]

3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Compound Description: This oxazolidinone compound and its derivatives were designed and synthesized as potential antimicrobial agents. Notably, the phosphate salt of this compound displayed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a good safety profile. []

(1H-benzimidazol-2-yl-methyl)phosphonate (Bimp2-)

Compound Description: This compound was synthesized and its acid-base properties were thoroughly studied. Notably, evidence indicated the formation of an intramolecular hydrogen bond between the N-1/N-3 proton and the phosphonate group in aqueous solutions. []

N-methyl-N-phenyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MePhBIZA)

Compound Description: This compound was designed as an extractant for trivalent lanthanides and actinides. Studies showed MePhBIZA could effectively extract Eu3+ even under acidic conditions. []

Methyl N-[5-(3'-radiohalobenzoyl)-1H-benzimidazol-2-yl]carbamates

Compound Description: These benzimidazole-based compounds were developed as potential imaging agents and molecular radiotherapeutics targeting microtubules. []

3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines

Compound Description: A series of organometallic complexes containing these ligands were synthesized and evaluated for their anticancer activity. These compounds are known as potential cyclin-dependent kinase (Cdk) inhibitors. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: A series of these thienopyrimidinone derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Some derivatives exhibited good activity against Candida albicans fungi and bacterial strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. [, ]

Methyl N-(6-Phenylsulfanyl-1H-benzimidazol-2-yl)carbamate (Fenbendazole, FZ)

Compound Description: This benzimidazole derivative, primarily known for its anthelmintic properties, has been studied for its potential as a microtubule-targeting agent and proteasome inhibitor, leading to anti-proliferative effects in cancer cells. [, ]

Overview

Chlamydia pneumoniae-IN-1 is a compound associated with the treatment of infections caused by the obligate intracellular bacterium Chlamydia pneumoniae. This bacterium is known to be a significant pathogen responsible for respiratory illnesses, including pneumonia, bronchitis, and sinusitis. The development of Chlamydia pneumoniae-IN-1 aims to address the challenges posed by antibiotic resistance and the bacterium's unique intracellular lifestyle, which complicates treatment options.

Source

Chlamydia pneumoniae is primarily transmitted through respiratory droplets and is prevalent in both community and hospital settings. The compound Chlamydia pneumoniae-IN-1 is derived from research focused on identifying effective therapeutic agents against this pathogen, particularly in light of its ability to evade conventional antibiotic treatments.

Classification

Chlamydia pneumoniae-IN-1 falls under the category of antimicrobial agents specifically targeting intracellular pathogens. It is classified as an experimental therapeutic compound that may exhibit potential in treating infections caused by Chlamydia pneumoniae.

Synthesis Analysis

Methods

The synthesis of Chlamydia pneumoniae-IN-1 involves various organic chemistry techniques aimed at creating a compound that can penetrate host cells and inhibit bacterial growth. The synthesis typically includes:

  • Building Blocks: Selection of appropriate chemical precursors that can form the desired molecular structure.
  • Reactions: Employing reactions such as condensation, cyclization, or substitution to build the core structure of the compound.
  • Purification: Utilizing chromatography techniques to isolate and purify the synthesized compound from by-products.

Technical Details

The synthesis process may involve multiple steps, including:

  1. Formation of Key Intermediates: Initial reactions to create intermediates that will lead to the final product.
  2. Final Assembly: Combining intermediates through coupling reactions to form Chlamydia pneumoniae-IN-1.
  3. Characterization: Analyzing the final product using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure

The molecular structure of Chlamydia pneumoniae-IN-1 is characterized by specific functional groups that enhance its ability to interact with bacterial targets within host cells. The structural formula includes:

  • A central core that provides stability and biological activity.
  • Functional groups that facilitate cellular uptake and target binding.

Data

The molecular weight, formula, and specific stereochemistry are crucial for understanding how Chlamydia pneumoniae-IN-1 functions at a biochemical level. Detailed structural data can be obtained through crystallography studies or computational modeling.

Chemical Reactions Analysis

Reactions

Chlamydia pneumoniae-IN-1 undergoes various chemical reactions during its interaction with biological systems:

  • Binding Reactions: The compound binds to specific proteins or enzymes within Chlamydia pneumoniae, inhibiting their function.
  • Metabolic Pathway Interference: It may disrupt metabolic pathways essential for bacterial survival and replication.

Technical Details

Understanding these reactions involves studying kinetic parameters, binding affinities, and the impact on bacterial growth rates under various conditions.

Mechanism of Action

Process

The mechanism of action for Chlamydia pneumoniae-IN-1 typically involves:

  1. Cellular Uptake: The compound enters host cells via endocytosis or passive diffusion.
  2. Target Interaction: Once inside, it interacts with key bacterial proteins or nucleic acids, disrupting critical processes such as protein synthesis or energy metabolism.
  3. Inhibition of Replication: By interfering with these processes, Chlamydia pneumoniae-IN-1 effectively reduces bacterial load within infected cells.

Data

Experimental data supporting this mechanism may include in vitro studies demonstrating reduced viability of Chlamydia pneumoniae in the presence of the compound compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

Chlamydia pneumoniae-IN-1 exhibits specific physical properties such as:

  • Solubility: Solubility in aqueous solutions or organic solvents can influence its bioavailability.
  • Stability: Thermal and chemical stability under physiological conditions is critical for its efficacy as a therapeutic agent.

Chemical Properties

Chemical properties include:

  • pH Stability: The behavior of the compound in different pH environments can affect its activity.
  • Reactivity: Potential reactivity with other biological molecules should be assessed to predict interactions within biological systems.

Relevant analyses may include spectroscopic data and stability studies under various conditions.

Applications

Chlamydia pneumoniae-IN-1 has potential applications in several scientific fields:

  • Antimicrobial Therapy: As a treatment option for respiratory infections caused by Chlamydia pneumoniae, particularly in cases resistant to standard antibiotics.
  • Research Tool: It may serve as a valuable tool for studying the biology of Chlamydia pneumoniae and developing further therapeutic agents.
  • Vaccine Development: Insights gained from its mechanism could inform vaccine strategies against intracellular pathogens.

Properties

Product Name

Chlamydia pneumoniae-IN-1

IUPAC Name

N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H15N3OS/c1-12-7-8-15-16(10-12)22-18(21-15)13-4-2-5-14(11-13)20-19(23)17-6-3-9-24-17/h2-11H,1H3,(H,20,23)(H,21,22)

InChI Key

BDHYTOROWXHRFW-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.